molecular formula C14H18N2O3 B12573774 alpha-Cyano-4-hydroxycinnamic acid dieth CAS No. 355011-52-8

alpha-Cyano-4-hydroxycinnamic acid dieth

Cat. No.: B12573774
CAS No.: 355011-52-8
M. Wt: 262.30 g/mol
InChI Key: SHCCRJCGLMIMLV-HAAWTFQLSA-N
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Preparation Methods

Chemical Reactions Analysis

Alpha-Cyano-4-hydroxycinnamic acid dieth undergoes several types of chemical reactions:

Comparison with Similar Compounds

Alpha-Cyano-4-hydroxycinnamic acid dieth is unique compared to other cinnamic acid derivatives due to its cyano group, which imparts distinct chemical and biological properties. Similar compounds include:

    Ferulic acid: Known for its antioxidant properties.

    Caffeic acid: Exhibits anti-inflammatory and antioxidant activities.

    p-Coumaric acid: Has antimicrobial and antioxidant properties.

    Sinapic acid: Known for its neuroprotective effects. These compounds share a common cinnamic acid backbone but differ in their substituents, leading to varied biological activities and applications.

Biological Activity

Alpha-cyano-4-hydroxycinnamic acid diethyl ester (CHC) is a compound that has garnered attention due to its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article synthesizes various research findings regarding the biological activity of CHC, focusing on its mechanisms of action, effects on different biological systems, and potential clinical implications.

Overview of Alpha-Cyano-4-Hydroxycinnamic Acid

Alpha-cyano-4-hydroxycinnamic acid (CHC) is primarily recognized as a potent non-competitive inhibitor of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are crucial for the movement of lactate and pyruvate across cellular membranes, impacting metabolic processes such as glycolysis and oxidative phosphorylation.

CHC's inhibition of MCTs leads to significant alterations in metabolic pathways:

  • Inhibition of Pyruvate Transport : CHC inhibits mitochondrial pyruvate transport with a Ki value of approximately 6.3 μM, significantly affecting pyruvate oxidation in various tissues, including rat heart and kidney mitochondria .
  • Impact on Glucose Metabolism : By blocking pyruvate entry into mitochondria, CHC impairs glucose oxidation, which has been shown to stimulate feeding behavior in animal models . This suggests a potential role in appetite regulation through metabolic modulation.

In Vitro Studies

In vitro studies have demonstrated several biological activities associated with CHC:

  • Cell Proliferation : CHC has been shown to inhibit cell proliferation in sensitive glioma cell lines such as U251. The cytotoxic effects are linked to decreased glucose consumption and lactate production .
  • Metabolic Shifts : In studies involving rat tissues, CHC altered gluconeogenesis and fatty acid synthesis from glucose and fructose, indicating its role in shifting metabolic emphasis within cells .

In Vivo Studies

Animal studies have provided insights into the physiological effects of CHC:

  • Feeding Response : In rats, intraperitoneal injection of CHC stimulated feeding without affecting blood glucose levels. This response was mediated through central nervous system pathways involving adrenergic receptors .
  • Neural Tube Defects : A derivative of CHC demonstrated protective effects against hyperglycemia-induced neural tube defects in chick embryos, highlighting its potential as a therapeutic agent for diabetic complications .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of alpha-cyano-4-hydroxycinnamic acid:

StudyFocusKey Findings
Halestrap & Denton (1974)Pyruvate TransportSignificant inhibition of pyruvate transport in liver mitochondria; lactate uptake also affected .
Kato et al. (2016)Feeding BehaviorCHC stimulates feeding via central mechanisms; effects mediated by adrenergic receptor activation .
Bùfalo et al. (2021)Antioxidant ActivityNovel derivatives show high selectivity as aldose reductase inhibitors; potential for treating diabetic complications .
Selleck Chemicals (2024)Cell ProliferationInhibition of proliferation in glioma cells; cytotoxic effects linked to lactate transport inhibition .

Properties

CAS No.

355011-52-8

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;N-ethylethanamine

InChI

InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-3-5-4-2/h1-5,12H,(H,13,14);5H,3-4H2,1-2H3/b8-5+;

InChI Key

SHCCRJCGLMIMLV-HAAWTFQLSA-N

Isomeric SMILES

CCNCC.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O

Canonical SMILES

CCNCC.C1=CC(=CC=C1C=C(C#N)C(=O)O)O

Origin of Product

United States

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